1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyrazole with acetone to form 1-Methyl-1H-pyrazole. This intermediate is then reacted with chlorinated alkyl carboxylic acids under controlled conditions to yield the desired product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which 1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
1-Methyl-3,4-diphenyl-1H-pyrazole-5-carboxylic acid can be compared with other pyrazole derivatives such as:
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid
These compounds share similar core structures but differ in their substituents, which can significantly influence their chemical properties and applications .
Properties
CAS No. |
90145-36-1 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-methyl-4,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-19-16(17(20)21)14(12-8-4-2-5-9-12)15(18-19)13-10-6-3-7-11-13/h2-11H,1H3,(H,20,21) |
InChI Key |
DQWJJMCFBKQSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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